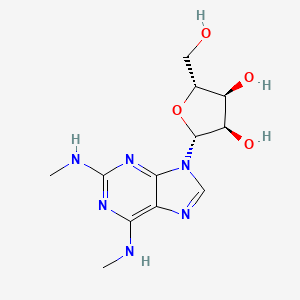

2-Methylamino-N6-methyladenosine

CAS No.:

Cat. No.: VC17328919

Molecular Formula: C12H18N6O4

Molecular Weight: 310.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N6O4 |

|---|---|

| Molecular Weight | 310.31 g/mol |

| IUPAC Name | (2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

| Standard InChI | InChI=1S/C12H18N6O4/c1-13-9-6-10(17-12(14-2)16-9)18(4-15-6)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,3H2,1-2H3,(H2,13,14,16,17)/t5-,7-,8-,11-/m1/s1 |

| Standard InChI Key | XOYZQQAJKUSOGS-IOSLPCCCSA-N |

| Isomeric SMILES | CNC1=C2C(=NC(=N1)NC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

| Canonical SMILES | CNC1=C2C(=NC(=N1)NC)N(C=N2)C3C(C(C(O3)CO)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound features a purine base substituted with two methylamino groups at the 2- and 6-positions, linked to a modified ribose moiety (oxolane ring) with hydroxymethyl and hydroxyl substituents. Its molecular formula is C₁₂H₁₈N₆O₄, with a molecular weight of 310.31 g/mol . The stereochemistry is defined by the (2R,3R,4S,5R) configuration, critical for its biological activity as a nucleoside analog .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₈N₆O₄ | |

| Molecular Weight | 310.31 g/mol | |

| IUPAC Name | (2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

| SMILES | CNC1=C2C(=NC(=N1)NC)N(C=N2)[C@H]3C@@HO |

Functional Groups and Reactivity

The purine base contains two methylamino groups, enhancing its lipophilicity compared to natural nucleosides. The oxolane ring’s hydroxyl groups facilitate hydrogen bonding, while the hydroxymethyl group (-CH₂OH) contributes to solubility in aqueous environments . The compound’s reactivity is influenced by its ability to participate in glycosidic bond formation and interactions with enzymatic targets .

Synthesis and Chemical Modification

General Synthetic Strategies

Synthesis of this compound likely involves multi-step organic reactions, including:

-

Purine Base Modification: Introduction of methylamino groups via nucleophilic substitution or reductive alkylation .

-

Glycosidic Bond Formation: Coupling the modified purine base to a protected ribose derivative under Mitsunobu or Vorbrüggen conditions .

-

Deprotection and Purification: Removal of protecting groups (e.g., acetyl or benzyl) and chromatography-based purification .

Challenges in Optimization

Yield and purity depend on precise control of reaction conditions (e.g., temperature, catalysts). Stereochemical integrity must be preserved during glycosidic bond formation to maintain biological activity .

Biological Activity and Mechanism

Mechanism of Action as a Nucleoside Analog

As a purine analog, the compound may inhibit viral polymerases or cellular DNA/RNA synthesis by:

-

Competitive Substitution: Mimicking natural nucleosides during nucleic acid elongation .

-

Chain Termination: Lacking a 3′-hydroxyl group, preventing phosphodiester bond formation .

-

Enzyme Inhibition: Binding to active sites of kinases or methyltransferases .

Applications in Medicinal Chemistry

Pharmaceutical Compositions

Patent CN112209980A highlights substituted purine nucleotides as components in formulations for treating viral infections and cancers . The compound’s methylamino groups may enhance target specificity compared to unmodified nucleosides .

Table 2: Structural Comparison with Related Nucleosides

| Compound | Substituents | Target Indication |

|---|---|---|

| This Compound | 2,6-bis(methylamino) | Broad-spectrum |

| Acyclovir | Acyclic side chain | Herpes simplex |

| Remdesivir | 1′-Cyano substitution | SARS-CoV-2 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume